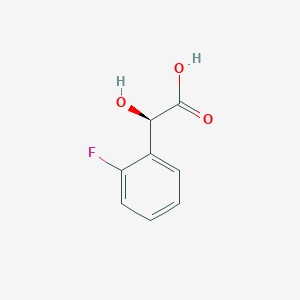

(R)-2-FLUOROMANDELIC ACID

Descripción

Significance of Enantiopure Fluorinated Organic Molecules in Modern Science

The ability to control the three-dimensional arrangement of atoms in a molecule is crucial, as the biological activity of many compounds is intrinsically linked to their stereochemistry. Fluorine's introduction into these chiral scaffolds further refines their function.

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physical, chemical, and biological characteristics.

Fluorine's impact on lipophilicity, a key determinant of a drug's ability to cross cell membranes, is nuanced. Generally, the introduction of a fluorine atom increases a molecule's lipophilicity, which can enhance its absorption and distribution within the body. nih.gov However, the effect is context-dependent, with some studies showing that the addition of fluorine to certain aliphatic chains can decrease lipophilicity. eurekalert.org This modulation of lipophilicity is a critical factor in improving a drug's bioavailability, ensuring it reaches its target in sufficient concentrations. sciencedaily.com

One of the most significant advantages of incorporating fluorine is the increased metabolic stability of the resulting compound. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. sciencedaily.com By strategically placing fluorine atoms at sites prone to metabolic attack, chemists can block oxidation and prolong the therapeutic effect of a drug. eurekalert.orgsciencedaily.com Furthermore, the electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, which in turn affects how the molecule interacts with enzymes. cardiff.ac.uk

The introduction of fluorine can significantly enhance the binding affinity of a molecule to its biological target. Due to its small size, a fluorine atom can often replace a hydrogen atom without causing significant steric hindrance, allowing the fluorinated molecule to fit into the same receptor pocket. sciencedaily.com The strong polarity of the C-F bond can lead to favorable electrostatic interactions, including hydrogen bonds with protein residues, thereby increasing binding strength and, in many cases, the selectivity of the drug for its intended target. eurekalert.orgsciencedaily.com

(R)-2-Fluoromandelic acid stands out as a valuable chiral building block in asymmetric synthesis. Its structure combines a carboxylic acid, a hydroxyl group, and a fluorine-substituted phenyl ring, all attached to a single chiral center. This arrangement of functional groups makes it a versatile starting material for the synthesis of more complex, enantiomerically pure molecules. While specific examples of its direct use in multi-step syntheses are often proprietary or embedded within broader research, its structural analog, (R)-2-chloromandelic acid, is a known intermediate in the production of pharmaceuticals, highlighting the potential of these 2-halo-mandelic acids in drug discovery and development. sciencedaily.com The presence of the ortho-fluoro substituent can influence the molecule's conformation and electronic properties, offering unique advantages in the design of novel compounds.

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | eurekalert.org |

| Molecular Weight | 170.14 g/mol | eurekalert.org |

| CAS Number | 32222-48-3 | eurekalert.org |

| Purity | ≥98% | eurekalert.org |

| Appearance | White to Almost white powder to crystal | wikipedia.org |

| Melting Point | 114-116 °C | wikipedia.org |

| Boiling Point | 72°C/0.2mmHg | wikipedia.org |

| pKa | 3.33±0.10 (Predicted) | wikipedia.org |

Role of Fluorine in Modulating Molecular Properties and Bioactivity

Historical Context of Fluorinated Mandelic Acid Derivatives in Organic Synthesis

The story of mandelic acid itself dates back to 1831, when it was first isolated from bitter almonds. nih.gov However, the introduction of fluorine into this and other organic molecules is a more recent chapter in chemical history. The field of organofluorine chemistry began to blossom in the mid-20th century, driven in large part by the demands of the Manhattan Project and the subsequent growth of the agrochemical and pharmaceutical industries.

Scope and Objectives of Current Research on this compound

This compound is a chiral building block that embodies the principles of fluorinated stereocenters. As a derivative of mandelic acid, a well-known chiral resolving agent, the research surrounding this compound is primarily focused on its application in asymmetric synthesis and the separation of racemic mixtures. wikipedia.orglibretexts.org The presence of a fluorine atom on the phenyl ring is anticipated to modify its chemical and physical properties, influencing its efficacy and utility compared to its non-fluorinated counterpart.

The primary objectives of current research on this compound can be summarized as follows:

Application as a Chiral Resolving Agent: A significant area of investigation is its use in the resolution of racemates. Chiral acids are commonly reacted with racemic bases to form diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orglibretexts.orgpharmtech.com Research aims to evaluate the efficiency of this compound in separating a wide range of chiral amines and other basic compounds, and to understand how the ortho-fluoro substituent impacts the crystallization and separation process.

Utility as a Chiral Building Block: Beyond resolution, this compound serves as a valuable precursor in the synthesis of more complex, enantiomerically pure molecules. sigmaaldrich.com The acid can be chemically transformed into various derivatives while retaining the crucial stereocenter. A key objective is to incorporate this fluorinated chiral moiety into novel pharmaceutical candidates, leveraging the benefits of both chirality and fluorination to create new therapeutic agents. acs.orgresearchgate.net

Development of Synthetic Methodologies: The efficient and stereoselective synthesis of this compound itself is a continuing research interest. Developing cost-effective and scalable routes to this compound is essential for its broader application in both academic research and industrial manufacturing. pharmtech.com

Comparative Studies: A central goal is to systematically compare the properties and applications of this compound with non-fluorinated (R)-mandelic acid and other halogenated analogues. These studies are crucial for elucidating the specific electronic and steric effects of the fluorine atom on molecular recognition, reactivity, and the physical properties of its derivatives.

In essence, research on this compound is driven by its potential to be a superior tool for creating and isolating single-enantiomer compounds, which are of paramount importance in the pharmaceutical industry.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32222-48-3 | chemscene.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₈H₇FO₃ | chemscene.comcymitquimica.com |

| Molecular Weight | 170.14 g/mol | chemscene.comchemicalbook.com |

| Melting Point | 88-90 °C | chemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 314.8±27.0 °C | chemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.425±0.06 g/cm³ | chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 3.33±0.10 | chemicalbook.com |

| Appearance | Solid | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426810 | |

| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32222-48-3 | |

| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Enantioselective Access

Chemoenzymatic Synthesis Strategies for (R)-2-Fluoromandelic Acid

Chemoenzymatic strategies offer a green and efficient alternative to traditional chemical synthesis for producing this compound. These methods leverage the high selectivity of enzymes to resolve racemic mixtures or to asymmetrically synthesize the desired enantiomer, often under mild reaction conditions.

The use of either isolated enzymes or whole microbial cells as biocatalysts is a cornerstone of chemoenzymatic synthesis. Whole-cell transformations can be advantageous as they often contain cofactor regeneration systems, which can simplify the process and reduce costs. researchgate.net Permeabilization of cells, for instance using cetyltrimethylammonium bromide (CTAB), can significantly enhance the activity of intracellular enzymes by overcoming the cell's permeability barrier. researchgate.net

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids. This one-step conversion is highly attractive for the synthesis of α-hydroxy acids from cyanohydrins.

Biocatalytic Approaches Utilizing Enzyme Extracts and Whole-Cell Transformations

Nitrilase-Mediated Hydrolysis of Cyanohydrins

Enantioselectivity and Enzyme SpecificityNitrilases exhibit varying degrees of enantioselectivity and substrate specificity depending on their microbial source. For example, a nitrilase from Alcaligenes faecalis ECU0401, which is an arylacetonitrilase, can hydrolyze a range of cyanohydrins, including mandelonitrile (B1675950) and 2-chloromandelonitrile, to their corresponding acids.researchgate.netThe enantioselectivity of these enzymes is a critical factor, with some nitrilases capable of producing (R)-mandelic acid and its derivatives with very high enantiomeric excess (ee).researchgate.netnih.govFor instance, a nitrilase from Labrenzia aggregata has been used for the synthesis of (R)-o-chloromandelic acid with an enantiomeric excess of 96.3%.researchgate.net

Table 1: Examples of Nitrilase-Mediated Hydrolysis for Mandelic Acid Derivatives

| Substrate | Enzyme Source | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Mandelonitrile | Alcaligenes faecalis ECU0401 | (R)-(-)-Mandelic acid | >99.9% | researchgate.net |

Process Optimization for High Enantiomeric Excess (ee) and YieldAchieving high enantiomeric excess and yield often requires careful optimization of reaction conditions. For the nitrilase from Alcaligenes faecalis ECU0401, permeabilizing the cells with 0.3% (w/v) CTAB for 20 minutes at 25°C and pH 6.5 resulted in a 4.5-fold increase in nitrilase activity.researchgate.netThis optimization led to the complete conversion of mandelonitrile to (R)-(-)-mandelic acid with an ee greater than 99.9% and a theoretical yield of 100%.researchgate.netThe use of biphasic systems, such as a toluene-water mixture, has also been shown to be effective in the synthesis of (R)-o-chloromandelic acid.researchgate.net

Lipases are another important class of enzymes used in the synthesis of chiral compounds. They catalyze the enantioselective acylation or hydrolysis of racemic alcohols and their esters.

Lipase-Mediated Kinetic Resolution Techniques

Substrate Scope and Limitations in Enzymatic Resolution

Enzymatic kinetic resolution (EKR) is a powerful tool for separating racemic mixtures. Lipases are commonly employed enzymes for this purpose, often catalyzing the enantioselective hydrolysis or acylation of racemic esters. nih.govresearchgate.netelsevierpure.com The success of this method is highly dependent on the enzyme's ability to selectively recognize one enantiomer over the other, which is influenced by the structure of the substrate, particularly the nature and position of substituents on the aromatic ring.

The substrate scope for lipase-catalyzed resolution has been shown to include halogenated mandelic acid derivatives. nih.gov However, the efficiency and enantioselectivity of the resolution are significantly affected by the type and position of the halogen substituent. For instance, studies on various halogenated mandelic acids have shown that the enzyme's preference and the resulting enantiomeric excess (% ee) can vary substantially. nih.gov

Limitations in the enzymatic resolution of mandelic acid derivatives include potential enzyme inhibition and the fact that the theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution. Furthermore, achieving high enantioselectivity often requires careful optimization of reaction conditions such as solvent, temperature, pH, and the choice of acylating agent or nucleophile. nih.govresearchgate.netnih.gov For example, the enantioselectivity of lipase-catalyzed reactions can be highly dependent on the organic solvent used, which can influence the enzyme's conformation and, consequently, its active site's ability to discriminate between enantiomers. nih.gov

Asymmetric Organocatalysis for Enantioenriched Mandelic Acid Derivatives

Asymmetric organocatalysis has emerged as a robust alternative to metal-based and enzymatic catalysis for producing enantioenriched molecules. unibo.it This approach utilizes small, chiral organic molecules to catalyze stereoselective transformations, offering advantages such as operational simplicity, low toxicity, and stability. unibo.itgreyhoundchrom.com For the synthesis of mandelic acid derivatives, organocatalysis provides a direct route to the desired enantiomer, avoiding the 50% yield limitation of classical kinetic resolution. nih.gov

A notable strategy in organocatalysis is the use of domino reactions (also known as cascade or tandem reactions), which allow for the formation of multiple chemical bonds in a single synthetic operation. nih.gov For the synthesis of (R)-mandelic acid esters, a one-pot sequence involving a domino ring-opening esterification (DROE) has been developed. nih.gov

This process can start from readily available aldehydes. The sequence typically involves an initial Knoevenagel condensation, followed by an asymmetric epoxidation of the resulting electron-deficient alkene to form a chiral epoxide. This epoxide intermediate is then subjected to a domino ring-opening step. If water is used as the nucleophile, a domino ring-opening hydrolysis (DROH) occurs to yield the mandelic acid. nih.gov Alternatively, if a primary alcohol is used, a domino ring-opening esterification (DROE) takes place to directly afford the corresponding α-alkoxy ester in a highly enantioselective manner. nih.gov The ring-opening of such activated epoxides is a key step, proceeding with high regioselectivity and stereoselectivity. beilstein-journals.orgrsc.org

The success of these asymmetric transformations hinges on the design of the organocatalyst. Bifunctional catalysts, which possess both a Lewis basic site (e.g., an amine) to activate the substrate and a Brønsted acidic site (e.g., a thiourea (B124793) or urea) to direct the incoming nucleophile, are particularly effective. rsc.org

In the synthesis of (R)-methyl mandelates, an epi-quinine-derived urea (B33335) has been employed as the organocatalyst. nih.gov The proposed mechanism for the key asymmetric epoxidation step involves the formation of a hydrogen-bonding network between the urea moiety of the catalyst and the hydroperoxide, while the quinoline's tertiary amine activates the substrate. This dual activation facilitates the stereocontrolled delivery of the oxygen atom to one face of the double bond. The subsequent ring-opening of the epoxide by a nucleophile (water or an alcohol) is also influenced by the catalyst and reaction conditions, leading to the final enantioenriched mandelic acid or ester derivative. nih.gov Other successful organocatalytic systems for similar transformations have utilized catalysts derived from amino acids like proline or bifunctional amine-thioureas. greyhoundchrom.comrsc.org

Comparison of Chemoenzymatic and Asymmetric Organocatalytic Methods in Terms of Efficiency and Scalability

Both chemoenzymatic and asymmetric organocatalytic methods offer powerful pathways to enantiopure mandelic acid derivatives, each with distinct advantages and disadvantages regarding efficiency and scalability.

| Feature | Chemoenzymatic Methods (e.g., Enzymatic Kinetic Resolution) | Asymmetric Organocatalysis |

| Theoretical Yield | Limited to 50% for the desired enantiomer (unless coupled with a racemization process). | Can theoretically achieve 100% yield of the desired enantiomer. nih.gov |

| Catalyst | Enzymes (e.g., lipases). Highly selective but can be sensitive to conditions (temperature, pH, solvent). nih.govresearchgate.net | Small organic molecules. Often robust, stable, and less sensitive to air and moisture. unibo.itgreyhoundchrom.com |

| Reaction Conditions | Typically requires specific aqueous or biphasic solvent systems and strict temperature and pH control. nih.govresearchgate.net | Often performed in common organic solvents under mild conditions. One-pot/domino reactions are common. nih.gov |

| Substrate Scope | Can be limited; enzyme activity and selectivity are highly substrate-dependent. nih.gov | Often broader substrate scope, although catalyst optimization may be required. nih.gov |

| Scalability | Can be challenging due to enzyme cost, stability, and the need for dilute conditions to prevent inhibition. researchgate.net | Generally considered highly scalable due to catalyst stability, low catalyst loadings, and the prevalence of one-pot procedures. nih.govunibo.it |

| Downstream Processing | Separation of the product from the enzyme and unreacted enantiomer is required. | Typically involves standard chromatographic separation from the catalyst and byproducts. |

Chiral Resolution Techniques for Racemic 2-Fluoromandelic Acid

Classical resolution remains a widely used method for obtaining enantiopure compounds, especially when asymmetric synthesis routes are not established or are inefficient. wikipedia.org This approach involves separating a racemic mixture into its constituent enantiomers. libretexts.org

Enantiospecific Co-crystallization with Chiral Co-formers

An alternative to salt formation is co-crystallization, which relies on non-covalent interactions. Enantiospecific co-crystallization is a powerful technique where a chiral co-former is designed to form a stable co-crystal with only one of the two enantiomers from a racemic mixture. mdpi.comnih.gov This selectivity can lead to very high yields and enantiomeric purity in a single crystallization step.

A study on halogenated mandelic acids demonstrated that the chiral co-former Levetiracetam (LEV) can effectively resolve these compounds. While LEV selectively co-crystallized with the S-enantiomers of several chloro- and bromo-substituted mandelic acids, it notably co-crystallized with the R-enantiomer of 4-fluoromandelic acid . mdpi.comnih.gov

The specificity of co-crystallization is directed by predictable intermolecular interactions, primarily hydrogen bonds. nih.govresearchgate.net Crystal engineering principles are used to design co-formers with complementary functional groups that can form robust and highly specific hydrogen bonding networks with the target enantiomer.

In the case of mandelic acids and co-formers like LEV, which contains amide groups, the primary interactions are between the carboxylic acid and hydroxyl groups of the mandelic acid and the amide groups of the co-former. mdpi.comugr.es These interactions often form well-defined patterns known as supramolecular synthons. researchgate.net The R²₂(8) ring motif, formed by a pair of hydrogen bonds between a carboxylic acid and a primary amide, is a common and stable heterosynthon that drives the assembly of such co-crystals. ugr.esresearchgate.net The subtle differences in the three-dimensional arrangement of the functional groups in the R- and S-enantiomers lead to a thermodynamic preference for one enantiomer to form a more stable, lower-energy crystal lattice with the chiral co-former.

The high efficacy of this method stems from the fact that the co-former selectively interacts with and crystallizes one enantiomer, leaving the other enantiomer to be recovered from the solution phase. mdpi.comnih.gov This process can be highly efficient. For example, in the resolution of halogenated mandelic acids with LEV, optimal conditions were established that led to excellent separation.

| Parameter | Optimal Condition (for 3-ClMA/LEV System) | Impact on Efficacy |

| Co-former | Levetiracetam (LEV) | Selectively co-crystallizes with R-enantiomer of 4-FMA. mdpi.comnih.gov |

| Molar Ratio (LEV:Racemate) | 55:45 | Maximizes the formation of the desired co-crystal. mdpi.comnih.gov |

| Solvent | Acetonitrile | Influences solubility and co-crystal formation. mdpi.com |

| Equilibrium Time | 12 days | Allows the system to reach thermodynamic equilibrium for maximum separation. mdpi.comnih.gov |

| Crystallization Temperature | -18 °C | Balances yield and purity, leading to 94% resolution efficiency and 63% e.e. in the liquid phase for (R)-3-ClMA. mdpi.comnih.gov |

Table data based on the resolution of 3-chloromandelic acid, which serves as a model for halogenated mandelic acids. mdpi.comnih.gov

This enantiospecific behavior results in a high yield of the desired co-crystal in a single step, making it an attractive method for industrial-scale separation. mdpi.com

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase. libretexts.orgnih.gov For preparative applications, high-performance liquid chromatography (HPLC) with a CSP is the most common approach. nih.gov

The selection of the appropriate CSP is critical for achieving good resolution. For acidic compounds like 2-fluoromandelic acid, several types of CSPs are suitable:

Pirkle Phases: These phases are based on small chiral molecules immobilized on a silica (B1680970) support. They often contain π-acidic or π-basic groups that interact with analytes through π-π stacking, hydrogen bonding, and dipole-dipole interactions. libretexts.org

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. nih.govnih.gov They offer broad applicability and can separate a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. nih.gov

Cyclodextrin-based CSPs: These phases use cyclodextrins (cyclic oligosaccharides) as the chiral selector. Separation occurs based on the differential inclusion of the enantiomers into the chiral cyclodextrin (B1172386) cavity, as well as interactions with functional groups on the rim of the cyclodextrin. sigmaaldrich.com

Ligand Exchange Chromatography: This specialized technique can be used for separating compounds like 2-chloromandelic acid. It involves using a CSP or a mobile phase additive that contains a chiral ligand and a metal ion (e.g., Cu²⁺). Enantioseparation is achieved through the formation of transient diastereomeric metal complexes with different stabilities. researchgate.net Chiral ionic liquids have been successfully employed as selectors in this method. researchgate.net

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |

| Pirkle Phases | π-π interactions, hydrogen bonding, dipole interactions. libretexts.org | Compounds with aromatic rings and polar functional groups. |

| Polysaccharide-based (Cellulose/Amylose) | Hydrogen bonding, dipole interactions, inclusion in chiral grooves. nih.govnih.gov | Broad range of chiral compounds, including aromatic and aliphatic molecules. |

| Cyclodextrin-based | Inclusion in a chiral cavity, hydrogen bonding at the rim. sigmaaldrich.com | Aromatic compounds that can fit into the cyclodextrin cavity. |

| Chiral Ligand Exchange | Formation of transient diastereomeric metal complexes. researchgate.net | Compounds capable of acting as ligands, such as amino acids and hydroxy acids. |

The choice of mobile phase, typically a mixture of an organic solvent like hexane (B92381) or ethanol (B145695) and sometimes a small amount of an acidic or basic modifier, is also optimized to fine-tune the retention and selectivity of the separation. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds like 2-fluoromandelic acid. mdpi.com The success of this separation hinges on the use of chiral stationary phases (CSPs), which create a chiral environment, allowing for differential interaction with the enantiomers. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the chiral resolution of mandelic acid and its derivatives. nih.govcsfarmacie.cz For instance, a CHIRALPAK® IC column, which has a cellulose-based chiral selector, has been successfully used to separate the enantiomers of mandelic acid and its derivatives. nih.gov The separation mechanism on these polysaccharide-based columns is thought to involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. csfarmacie.czresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) with an acidic additive (like trifluoroacetic acid, TFA), is crucial for optimizing the separation. nih.gov Decreasing the alcohol content in the mobile phase can lead to increased retention and resolution of the enantiomers. nih.gov

Another class of CSPs effective for separating acidic compounds are anion-exchanger types, such as CHIRALPAK QN-AX and QD-AX. chiraltech.com These are based on quinine (B1679958) and quinidine (B1679956) derivatives immobilized on silica gel. The primary interaction mechanism is an ionic exchange between the protonated chiral selector and the anionic analyte, supplemented by hydrogen bonding, dipole-dipole, and π-π interactions. chiraltech.com

Molecularly imprinted polymers (MIPs) have also emerged as effective CSPs for the resolution of mandelic acid enantiomers. redalyc.orgscielo.br In this technique, a polymer is created with binding sites that are complementary in shape and functionality to a template molecule, in this case, one of the mandelic acid enantiomers. redalyc.orgresearchgate.net After removal of the template, these specific recognition sites can selectively bind that enantiomer from a racemic mixture. redalyc.org The separation is based on interactions such as hydrogen bonding between the hydroxyl group of the mandelic acid and the functional groups of the polymer. redalyc.org

The following table summarizes typical HPLC conditions for the separation of mandelic acid derivatives:

| Parameter | Condition | Reference |

| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | n-hexane/isopropanol or ethanol with 0.1% TFA | nih.gov |

| Flow Rate | 0.4–1.2 ml/min | nih.gov |

| Detection | UV at 210-230 nm | nih.gov |

| Temperature | 15–35 °C | nih.gov |

Gas Chromatography (GC) with Chiral Columns (if applicable for derivatized forms)

Gas chromatography (GC) is another powerful technique for chiral separations, but due to the low volatility and high polarity of mandelic acid, direct analysis is not feasible. mdpi.commdpi.com Therefore, derivatization of one or both of the functional groups (carboxylic acid and hydroxyl) is a necessary prerequisite for GC analysis. mdpi.commdpi.com

Cyclodextrin-based chiral stationary phases are predominantly used in GC for enantiomeric separations. mdpi.com Permethylated β-cyclodextrin has demonstrated effectiveness in separating various mandelic acid derivatives. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, with the stability of these complexes differing for each enantiomer. mdpi.com

A common derivatization strategy involves the esterification of the carboxylic acid group, for example, by forming methyl or ethyl esters. mdpi.commdpi.com This is often achieved by reacting the acid with the corresponding alcohol in the presence of an acid catalyst like HCl or H2SO4. mdpi.com Further derivatization of the hydroxyl group, for instance, by acetylation, can also be performed to enhance volatility and improve chromatographic behavior. mdpi.com

For instance, the enantiomers of mandelic acid have been successfully separated by GC after a two-step derivatization process: esterification of the carboxyl group with methanol, followed by acylation of the hydroxyl group with pentafluoropropionic anhydride. nih.gov This method, utilizing a BETA DEX™ 225 capillary column, showed good resolution without causing enantiomeric inversion. nih.gov

The table below outlines typical GC conditions for the analysis of derivatized mandelic acid enantiomers:

| Parameter | Condition | Reference |

| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 μm) | sigmaaldrich.com |

| Analyte | Methyl mandelate | sigmaaldrich.com |

| Oven Temperature | 140 °C | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Detector | FID, 250 °C | sigmaaldrich.com |

Derivatization Strategies for Enhanced Synthetic Utility and Characterization

Derivatization of this compound is a key strategy to enhance its utility in synthesis and to facilitate its characterization. science.gov By modifying its carboxylic acid and hydroxyl functional groups, new compounds with altered reactivity and properties can be created, and analytical detection can be improved. science.govnih.gov

Carboxylic Acid Derivatization for Ester and Amide Formation

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important intermediates in organic synthesis. nih.govyoutube.com

Ester Formation: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com This conversion is often a necessary step for analytical procedures like gas chromatography to increase the volatility of the compound. mdpi.commdpi.com For example, methyl and ethyl esters of mandelic acid derivatives are synthesized for GC analysis. mdpi.com

Amide Formation: Amide synthesis can be accomplished through various methods. A common laboratory approach involves the reaction of the carboxylic acid with an amine. youtube.commdpi.com This reaction is often facilitated by coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activate the carboxylic acid. thermofisher.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride, which then readily reacts with an amine to form the amide. youtube.com The formation of amides from esters is also a viable synthetic route. mdpi.com

Hydroxyl Group Derivatization for Protecting Group Chemistry

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with certain reagents. libretexts.org A good protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable when its protective function is no longer needed. libretexts.org

Common strategies for hydroxyl group protection include the formation of ethers or esters. libretexts.org For example, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether, which is stable under many reaction conditions but can be easily cleaved by mild acid hydrolysis. libretexts.org Acetals are another class of protecting groups suitable for alcohols, formed by reacting the alcohol with an aldehyde or ketone under acidic conditions. libretexts.org These are stable in basic media but can be removed with aqueous acid. libretexts.org

Derivatization for Spectroscopic and Chromatographic Analysis

Derivatization is a crucial tool for enhancing the detection and separation of this compound in various analytical techniques. science.govnih.gov

For gas chromatography (GC) , derivatization is essential to increase the volatility of the analyte. mdpi.commdpi.com This typically involves the esterification of the carboxylic acid group and sometimes the acylation of the hydroxyl group. mdpi.comnih.gov Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is another common derivatization technique for GC analysis that improves volatility and thermal stability. researchgate.net

In liquid chromatography-mass spectrometry (LC-MS) , derivatization can be employed to improve ionization efficiency and, consequently, the sensitivity of the analysis. nih.gov For instance, carboxylic acids can be reacted with reagents like 2-picolylamine in the presence of coupling agents to form derivatives that are highly responsive in electrospray ionization (ESI) mass spectrometry in the positive-ion mode. nih.gov This approach can significantly lower the limits of detection. nih.gov Derivatization with reagents containing a chromophore, such as p-bromophenacyl bromide, can also enhance UV detection in HPLC. nih.gov

The following table lists some common derivatizing reagents and their applications:

| Derivatizing Reagent | Functional Group Targeted | Analytical Technique | Purpose | Reference |

| Methanol/Ethanol (with acid catalyst) | Carboxylic Acid | GC | Esterification for increased volatility | mdpi.commdpi.com |

| Pentafluoropropionic anhydride | Hydroxyl | GC | Acylation for increased volatility | nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid, Hydroxyl | GC | Silylation for increased volatility and stability | researchgate.net |

| 2-Picolylamine | Carboxylic Acid | LC-MS | Enhanced ESI-MS detection | nih.gov |

| p-Bromophenacyl bromide | Carboxylic Acid | HPLC-UV | Enhanced UV detection | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

(R)-2-Fluoromandelic Acid as a Chiral Synthon in Drug Discovery

A chiral synthon is a stereochemically pure building block used in the synthesis of complex, enantiomerically pure molecules, such as pharmaceuticals. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for its biological activity. (R)-mandelic acid and its derivatives are recognized as important chiral precursors for a variety of drugs, including antibiotics, anti-obesity agents, and antithrombotic agents researchgate.netnih.gov. The fluorinated version, this compound, leverages both this essential chirality and the unique properties of fluorine to contribute to modern drug development.

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a primary strategy for treating and preventing thrombotic disorders. Mandelic acid derivatives have been identified as useful components in the creation of novel thrombin inhibitors google.comgoogle.comgoogle.com. While direct synthesis pathways using this compound are not extensively detailed in the literature, the importance of both the mandelic acid scaffold and fluorine in anticoagulant drug design is well-established. For instance, studies on dabigatran, a potent thrombin inhibitor, have shown that introducing fluorine atoms into its analogues can lead to compounds with remarkable anticoagulant activities.

Chiral mandelic acids and their derivatives are crucial intermediates in the synthesis of a wide array of chiral drugs researchgate.netnih.gov. The (R)-enantiomer of halogenated mandelic acids, such as (R)-2-chloromandelic acid, is a valued building block in the pharmaceutical industry nih.gov. By extension, this compound serves a similar and vital role. Its structure provides a scaffold that can be elaborated into more complex molecules, carrying its specific chirality and the benefits of fluorination into the final active pharmaceutical ingredient.

The strategic incorporation of fluorine into a drug candidate is a widely used tactic in medicinal chemistry to enhance its pharmacological profile mdpi.com. The substitution of a hydrogen atom with fluorine can profoundly affect a molecule's properties in several beneficial ways mdpi.comnih.govresearchgate.net:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability nih.govresearchgate.net.

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing how it interacts with its biological target. This can lead to stronger binding to a receptor or enzyme, resulting in increased potency researchgate.netresearchgate.net. For example, a monofluorinated analogue of one thrombin inhibitor was found to bind five times more strongly than its non-fluorinated parent compound nih.gov.

Lipophilicity and Permeability : Fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeability and absorption into the body mdpi.comresearchgate.net. This adjustment helps optimize the pharmacokinetic properties of a drug candidate.

pKa Alteration : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell membrane penetration nih.gov.

| Property Affected by Fluorination | Resulting Pharmacological Impact |

| Metabolic Stability | Increased drug half-life and bioavailability |

| Binding Affinity | Enhanced potency and selectivity for the target |

| Lipophilicity | Optimized absorption, distribution, and permeability |

| Acidity/Basicity (pKa) | Modified solubility and target interaction |

Structure-Activity Relationship (SAR) Studies of Fluorinated alpha-Hydroxy Acids

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically investigating how a molecule's chemical structure relates to its biological activity oncodesign-services.com. By making targeted modifications to a lead compound and assessing the impact on its function, medicinal chemists can design more potent, selective, and safer drugs oncodesign-services.com.

In fluorinated alpha-hydroxy acids, both the position of the fluorine atom and the stereochemistry (the R or S configuration) at the chiral center are critical determinants of biological activity.

Stereochemistry : The three-dimensional arrangement of a drug is crucial for its interaction with chiral biological targets like enzymes and receptors. Often, only one enantiomer (e.g., the R-isomer) will fit correctly into the binding site and elicit the desired therapeutic effect, while the other (the S-isomer) may be inactive or even cause unwanted side effects. Studies on certain classes of thrombin inhibitors have shown that (S)-isomers can be stronger inhibitors than the corresponding (R)-enantiomers, highlighting the profound influence of stereochemistry on activity nih.gov.

Fluorine Position : The location of the fluorine atom on the molecule dictates its influence on electronic and conformational properties. As seen in SAR studies of various drug classes, moving a fluorine atom around an aromatic ring can drastically alter the compound's potency and selectivity. These effects arise from changes in how the molecule interacts with specific amino acid residues within the target's binding pocket.

Modern drug design heavily relies on computational methods to predict and optimize the properties of new drug candidates, saving significant time and resources. These in silico techniques are particularly valuable for understanding the complex effects of fluorination.

Molecular Docking : This technique uses computer software to simulate the interaction between a ligand (the drug candidate) and its biological target (e.g., a protein) oncodesign-services.com. Researchers can use docking to predict how different fluorinated analogues will bind, helping to rationalize observed SAR data. For example, docking analyses can reveal how the fluorine atom in this compound or its derivatives might form favorable interactions within a binding site, explaining an increase in potency nih.gov.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical and machine learning algorithms that correlate the chemical structures of compounds with their biological activities oncodesign-services.com. By analyzing a dataset of related compounds, a QSAR model can be built to predict the activity of new, unsynthesized molecules. These models can quantify the impact of descriptors such as lipophilicity and electronic properties, which are heavily influenced by fluorine, thereby guiding the design of more effective drugs emerginginvestigators.org.

These computational tools allow medicinal chemists to prioritize the synthesis of the most promising fluorinated compounds, accelerating the journey from an initial hit to a viable drug candidate researchgate.netoncodesign-services.com.

Design and Synthesis of Novel Fluorinated Bioactive Compounds

The strategic introduction of fluorine atoms into bioactive compounds can profoundly influence their properties. This compound is a valuable synthon in this context, providing a fluorinated, chiral core that can be elaborated into a variety of novel therapeutic agents. The presence of the fluorine atom on the phenyl ring can alter the electronic properties of the molecule and introduce conformational constraints that can be beneficial for biological activity.

Natural products have historically been a rich source of inspiration for drug discovery. However, they often possess suboptimal pharmacological properties, such as poor metabolic stability or low bioavailability. The selective fluorination of natural products is a proven strategy to overcome these limitations. researchgate.net The introduction of fluorine can lead to analogues with more favorable biological activity and physicochemical characteristics. researchgate.netrsc.org

This compound can be utilized as a key intermediate in the stereoselective synthesis of complex fluorinated analogues of natural products. Its defined stereochemistry is critical for ensuring the correct spatial arrangement of functional groups, which is often essential for interaction with biological targets. While naturally occurring organofluorines are rare, synthetic biology and metabolic engineering approaches are being developed to produce fluorinated natural product analogs, highlighting the importance of fluorinated precursors. escholarship.orgnih.gov

| Natural Product Class | Rationale for Fluorination | Potential Role of this compound |

|---|---|---|

| Steroids (e.g., Estradiol) | Alter receptor binding affinity, modify metabolic pathways, and enhance biological activity. researchgate.net | Serves as a chiral building block for synthesizing fluorinated side chains or modified ring systems. |

| Flavonoids | Increase antioxidant potential, modulate enzyme inhibition, and improve bioavailability. researchgate.net | Can be used to construct fluorinated phenylpropane units characteristic of flavonoid backbones. |

| Polyketides | Enhance stability and alter bioactivity by introducing fluorine at specific positions in the polyketide chain. escholarship.org | Can act as a precursor for fluorinated starter units in engineered polyketide synthesis pathways. |

Fluorine-containing molecules have made a significant impact as enzyme inhibitors. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are exploited to design highly specific and potent inhibitors. nih.govpr.com this compound provides a scaffold that can be incorporated into molecules designed to target the active sites of various enzymes.

The α-fluoro-α-hydroxy acid structure is particularly valuable. For instance, α-fluorinated ketones can serve as transition-state analogue inhibitors for serine proteases. Similarly, fluorinated sugars have been successfully used to inhibit glycosidases through the formation of stabilized covalent enzyme-inhibitor adducts. nih.gov The mechanism often involves the fluorine atom destabilizing a developing positive charge in the transition state, which slows down the enzymatic reaction and leads to potent inhibition. nih.gov Molecules derived from this compound can be tailored to target specific enzymes, such as carbonic anhydrases or various hydrolases, by modifying its carboxylic acid and hydroxyl groups to interact with key residues in the enzyme's active site. mdpi.comresearchgate.net

| Enzyme Class | Inhibition Strategy | Mechanism of Action Involving Fluorine | Relevance of this compound |

|---|---|---|---|

| Proteases (e.g., Serine Proteases) | Transition-State Analogue Inhibition | The electronegative fluorine atom adjacent to a carbonyl group mimics the tetrahedral intermediate of peptide bond hydrolysis, stabilizing the enzyme-inhibitor complex. nih.gov | Provides a chiral α-fluorinated scaffold for the synthesis of protease inhibitors. |

| Glycosidases | Mechanism-Based Inactivation | A 2-fluoro-substituent on a sugar moiety destabilizes the oxocarbenium ion-like transition state, leading to the formation of a long-lived glycosyl-enzyme intermediate. nih.gov | Can be a precursor for fluorinated phenyl-containing glycosidase inhibitors. |

| Decarboxylases | Suicide Inhibition | Fluorinated substrates can be processed by the enzyme to generate a reactive Michael acceptor that covalently modifies and inactivates the enzyme. nih.gov | The fluorinated aromatic ring can be incorporated into substrates for aromatic amino acid decarboxylases. |

The search for novel antimicrobial and anticancer agents is a major focus of pharmaceutical research. Mandelic acid and its derivatives have been noted for their antimicrobial properties. chemimpex.comnih.gov The introduction of a fluorine atom, as in this compound, can enhance this activity. Fluorinated compounds often exhibit increased lipophilicity, which can improve their ability to penetrate bacterial cell membranes. nih.gov Furthermore, the chirality of this compound is advantageous, as stereochemistry often plays a critical role in the activity of antimicrobial peptides and other antibacterial agents. nih.gov

In oncology, many highly effective chemotherapeutic agents are fluorinated nucleoside analogues, such as Gemcitabine and 5-Fluorouracil. mdpi.com The fluorine atom is crucial for their mechanism of action, which typically involves the inhibition of DNA synthesis or repair. mdpi.com this compound can serve as a chiral building block for the synthesis of novel, non-nucleoside anticancer agents. Its structure can be incorporated into molecules designed to inhibit other cancer-related targets, such as specific kinases or tubulin polymerization. cancer.gov For example, fluorinated analogues of retinoic acid have demonstrated antiproliferative activity. nih.gov

| Therapeutic Area | Example of Fluorinated Drug/Compound Class | General Mechanism of Action | Potential Contribution of this compound |

|---|---|---|---|

| Antimicrobial | Fluoroquinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV. | As a building block for novel classes of antimicrobials targeting different pathways, where chirality and fluorination enhance specificity and cell penetration. |

| Anticancer | Gemcitabine (2′,2′-difluorodeoxycytidine) | Inhibits ribonucleotide reductase and terminates DNA chain elongation. nih.gov | Synthesis of novel chiral, fluorinated small molecules that act as enzyme inhibitors or disrupt protein-protein interactions in cancer cells. |

| Anticancer | Fluorinated Retinoids | Induce cell differentiation and apoptosis. nih.gov | Provides a core structure for synthesizing new analogues with improved stability and receptor affinity. |

This compound in Prodrug Design and Delivery Systems

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. Prodrug design is a chemical approach to temporarily modify a drug to improve its properties, such as solubility, permeability, or stability. researchgate.net A prodrug is an inactive derivative that, after administration, is converted back to the active parent drug in vivo through enzymatic or chemical reactions.

This compound is an excellent candidate for use as a "promoieity," a temporary carrier group in a prodrug. Its carboxylic acid and hydroxyl groups are convenient handles for covalently linking it to a parent drug, typically through ester or carbonate bonds. researchgate.net These bonds are often designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active drug. The use of an amino acid-like promoiety can also facilitate transport across biological membranes via amino acid transporters. nih.gov The fluorine atom on the phenyl ring can fine-tune the electronic properties of the promoiety, influencing the stability of the prodrug and its rate of conversion to the active form.

While not directly a drug delivery system itself, moieties derived from this compound can improve a drug's compatibility with various delivery platforms. For example, modifying a hydrophilic drug with this lipophilic group can enhance its loading into lipid-based nanoparticles or improve its retention in long-acting injectable formulations. pharmaexcipients.com

| Parent Drug Functional Group | Linkage to this compound | Potential Advantage | In Vivo Cleavage Mechanism |

|---|---|---|---|

| Hydroxyl (-OH) | Ester bond (via carboxylic acid) | Increase lipophilicity, enhance membrane permeability. | Enzymatic hydrolysis by esterases. |

| Amine (-NH2) | Amide bond (via carboxylic acid) | Mask polar group, improve stability (amides are generally more stable than esters). | Enzymatic hydrolysis by amidases or peptidases. |

| Carboxylic Acid (-COOH) | Ester bond (via hydroxyl group) | Mask polar group, improve palatability. | Enzymatic hydrolysis by esterases. |

The Role of this compound in Advanced Materials Science

This compound, a chiral derivative of mandelic acid, is emerging as a compound of interest in the field of materials science. Its unique structure, combining an aromatic ring, a chiral center, and a fluorine atom, offers potential pathways for the development of novel functional and biodegradable polymers. While research into polymers derived specifically from this compound is still developing, the well-understood properties of poly(mandelic acid) and other fluorinated polymers provide a strong basis for predicting their performance and applications. This article explores the prospective applications of this compound derivatives in the creation of advanced materials, focusing on property enhancement, integration into polymer systems, and the development of sustainable polymeric solutions.

Analytical and Spectroscopic Characterization

The definitive characterization of (R)-2-Fluoromandelic Acid relies on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for verifying the compound's identity, purity, and specific stereochemistry.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating this compound from its enantiomer, (S)-2-Fluoromandelic Acid, and other potential impurities, thereby allowing for accurate determination of its purity and enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for the enantioseparation of chiral compounds like 2-fluoromandelic acid. The fundamental principle involves creating a chiral environment where the two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. chiralpedia.com

The separation is typically achieved on CSPs such as those based on cyclodextrins or derivatized polysaccharides. nih.gov For acidic compounds like this compound, anion-exchange type CSPs, for instance, CHIRALPAK QN-AX, have demonstrated remarkable performance. chiraltech.com The mechanism relies on the ionic interaction between the deprotonated carboxylic acid of the analyte and the positively charged chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Detection is commonly performed using a UV detector, which quantifies the separated enantiomers based on their UV absorbance. For more definitive identification and to avoid ambiguity from co-eluting impurities, a Mass Spectrometer (MS) can be coupled with the HPLC system (HPLC-MS). The MS detector provides mass-to-charge ratio information, confirming the identity of each enantiomeric peak. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Typical Chiral HPLC Method Parameters for Acidic Compounds

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK QN-AX, Cyclodextrin-based) |

| Mobile Phase | Often a polar organic mobile phase (e.g., Acetonitrile/Methanol) with acidic and basic additives (e.g., trifluoroacetic acid/triethylamine) to control ionization. nih.gov |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. nih.gov |

| Detection | UV (at a wavelength where the aromatic ring absorbs) or MS. |

| Temperature | Controlled room or elevated temperature to ensure reproducibility. |

Gas Chromatography is another powerful technique for purity analysis, though it is less commonly used for the direct chiral separation of non-volatile compounds like mandelic acids. Due to its low volatility, this compound must first be converted into a more volatile derivative before GC analysis. nih.gov This process is known as derivatization. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the carboxylic acid and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers.

Once derivatized, the compound can be separated from impurities on a standard achiral GC column. The eluting components are then introduced into a Mass Spectrometer (MS) detector. The MS provides a mass spectrum for each component, which serves as a chemical fingerprint, allowing for positive identification and quantification. While this method is excellent for assessing chemical purity, determining enantiomeric excess requires the use of a chiral GC column. A predicted mass spectrum for the di-TMS derivative of a related compound, mandelic acid, shows characteristic fragmentation patterns that aid in identification. hmdb.ca

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The aromatic protons on the fluorophenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm). The methine proton (α-proton) adjacent to the hydroxyl and carboxyl groups would appear as a singlet or a doublet (if coupled to ¹⁹F) around δ 5.0 ppm. The acidic proton of the carboxylic acid and the proton of the hydroxyl group are often broad and their chemical shifts can vary depending on the solvent and concentration. For the parent compound, mandelic acid, the methine proton appears at approximately 5.1 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carboxylic carbon (C=O) around δ 170-180 ppm, the carbons of the aromatic ring (δ 115-165 ppm, with the carbon directly bonded to fluorine showing a large C-F coupling constant), and the methine carbon (α-carbon) around δ 70-80 ppm. The substitution of a fluorine atom significantly influences the chemical shifts of the aromatic carbons it is attached to and those nearby. mdpi.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It would show a signal for the single fluorine atom on the aromatic ring. The chemical shift and coupling of this fluorine nucleus to adjacent protons (³JFH) on the aromatic ring and potentially through space to the α-proton can provide definitive structural confirmation.

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (C-H) | 7.0 - 7.6 | Complex multiplet pattern due to F-H and H-H coupling. |

| Methine (CH-OH) | ~ 5.1 | May show coupling to ¹⁹F. | |

| Carboxyl (COOH) | Variable, broad | Exchangeable proton. | |

| Hydroxyl (OH) | Variable, broad | Exchangeable proton. | |

| ¹³C | Carboxyl (C=O) | 170 - 180 | |

| Aromatic (C-F) | 158 - 162 | Large one-bond C-F coupling constant (¹JCF). | |

| Aromatic (C-H/C-C) | 115 - 140 | Chemical shifts and C-F couplings vary by position. | |

| Methine (CH-OH) | 70 - 80 | ||

| ¹⁹F | Aromatic (C-F) | -110 to -120 | Relative to CFCl₃. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. For the related DL-Mandelic acid, characteristic bands are well-documented. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) |

| O-H Stretch | Alcohol | 3200-3500 (broad) |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-F Stretch | Aryl-Fluoride | 1100-1250 |

| C-O Stretch | Alcohol/Carboxylic Acid | 1050-1250 |

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₇FO₃), the exact molecular weight is 170.14 g/mol . chemscene.com Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The mass spectrum of the parent compound, mandelic acid, shows a molecular ion peak and significant fragments corresponding to the loss of water and the carboxyl group. chemicalbook.com A similar fragmentation pattern would be expected for the fluorinated analogue, with the presence of fluorine influencing the masses of the aromatic fragments.

X-ray Crystallography for Absolute Configuration Determination and Co-crystal Analysis

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, this technique is invaluable for unambiguously establishing the absolute configuration of the stereogenic center. The process involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.orgcymitquimica.com When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). cymitquimica.com By analyzing these differences, the true handedness of the molecule can be determined. The Flack parameter is a key value refined during the structure solution; a value close to zero for a known enantiomer confirms the correct assignment of the absolute configuration. nih.gov

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in surveyed literature, the analysis of a closely related derivative, (R)-O-acetylmandelic acid, provides a clear example of the methodology. In the crystallographic study of (R)-O-acetylmandelic acid, the absolute configuration was confirmed with a high degree of certainty, yielding a Flack parameter of -0.01(4). nih.gov This result provides an experimentally robust confirmation of the R configuration at the chiral carbon.

Co-crystal Analysis

Co-crystallization is a technique used to design new solid forms of a compound by combining it with a second, different molecule (a co-former) in a specific stoichiometric ratio within a crystal lattice. nih.gov This can alter physicochemical properties like solubility and stability without changing the covalent structure of the active molecule. For mandelic acid and its derivatives, co-crystallization has been explored for purposes of chiral resolution and the creation of novel pharmaceutical materials. nih.govresearchgate.net

For instance, studies have been conducted on the co-crystals of (R)-mandelic acid with nicotinamide, revealing multiple stoichiometric ratios (e.g., 1:1, 1:2) and complex phase behaviors. nih.gov Similarly, diastereomeric co-crystal pairs of S-mandelamide with the enantiomers of mandelic acid have been synthesized and structurally characterized. researchgate.net These studies demonstrate that the hydroxyl and carboxylic acid groups of mandelic acid derivatives are potent hydrogen-bond donors and acceptors, readily forming supramolecular synthons with suitable co-formers.

Although specific co-crystals of this compound are not detailed in the reviewed literature, its structural similarity to other mandelic acids suggests it would be a viable candidate for co-crystal formation with pharmaceutically acceptable co-formers. The expected interactions would likely involve hydrogen bonding between the carboxylic acid and hydroxyl groups of this compound and complementary functional groups on a co-former molecule.

| Parameter | (R)-O-acetylmandelic acid nih.gov |

|---|---|

| Chemical formula | C₁₀H₁₀O₄ |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Flack parameter | -0.01 (4) |

Computational Chemistry and Molecular Modeling

Computational methods serve as powerful tools to predict and analyze the properties of molecules like this compound at an atomic level, providing insights that complement experimental data.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the conformational landscape and electronic structure of molecules. nih.govnih.gov These methods can determine the relative energies of different spatial arrangements (conformers) of a molecule, which arise from rotation around single bonds.

For this compound, key rotations would occur around the C-C bond connecting the phenyl ring and the chiral center, and the C-O bond of the hydroxyl group. A conformational analysis would identify the most stable (lowest energy) conformer and the energy barriers to rotation. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Electronic properties that can be calculated include the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding a molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding and π-π stacking. While specific published studies detailing a full conformational and electronic analysis of this compound are scarce, data from chemical suppliers often include basic computed properties.

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 57.53 Ų | chemscene.com |

| LogP | 0.9437 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

The process involves placing the ligand, such as this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity for numerous possible poses. The results can identify key interactions, like hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the active site.

While docking studies specifically featuring this compound are not widely reported, research on related mandelic acid derivatives highlights their potential as enzyme inhibitors. For example, various mandelic acid peptidomimetic derivatives have been designed and docked into the active site of Aminopeptidase N (APN), a target for cancer research. nih.gov These studies revealed that coordination with the catalytic zinc ion in the active site was crucial for inhibitory activity. nih.gov Similarly, docking simulations of (R)- and (S)-mandelic acid with the antibiotic vancomycin (B549263) were used to explain the enantioselective separation mechanism on a chiral stationary phase, showing a small but significant difference in binding energies between the two enantiomers. researchgate.netnih.gov

A hypothetical docking study of this compound would likely show its carboxylic acid and hydroxyl groups forming hydrogen bonds with polar amino acid residues in an enzyme's active site, while the 2-fluorophenyl group could engage in hydrophobic or π-stacking interactions. The fluorine atom itself could potentially form weak hydrogen bonds or other electrostatic interactions.

| Ligand | Receptor | Binding Energy Difference (ΔE) | Finding |

|---|---|---|---|

| (R)- and (S)-Mandelic Acid | Vancomycin | ~0.2 kcal/mol | The difference in binding energies helps explain the differential retention of the enantiomers on a vancomycin-based chiral stationary phase. researchgate.netnih.gov |

Future Perspectives and Emerging Research Directions

Exploration of Novel Biocatalytic Systems for (R)-2-Fluoromandelic Acid Synthesis

The green synthesis of optically pure mandelic acid derivatives is a key area of research, moving away from chemical methods that can be difficult to scale and may produce significant waste. nih.gov Biocatalysis, using enzymes or whole microbial cells, offers a highly selective and sustainable alternative. nih.gov

Future research is centered on discovering and engineering novel enzymes with improved efficiency and selectivity for producing this compound. Key enzyme classes that are the focus of these efforts include:

Nitrilases: These enzymes can directly convert a nitrile precursor, such as 2-fluoromandelonitrile, into the corresponding carboxylic acid in a single step. nih.gov Research on nitrilases from organisms like Alcaligenes faecalis has shown the ability to produce (R)-mandelic acid with very high enantiomeric excess (e.e.). researchgate.net Future work involves mining genomes for new nitrilases and using protein engineering to enhance their activity and specificity towards fluorinated substrates. For instance, nitrilases from Labrenzia aggregata have proven effective for the synthesis of (R)-o-chloromandelic acid, a close structural analogue. researchgate.net

Dehydrogenases: Ketone reduction using dehydrogenases presents another promising route. This involves the asymmetric reduction of a precursor like 2-fluoro-benzoylformate to yield this compound. This approach can theoretically achieve a 100% yield. nih.gov

A significant advancement in this area is the use of whole-cell biocatalysts, which can simplify the process by providing cofactor regeneration systems internally. researchgate.netnih.gov The development of robust, immobilized whole-cell systems is a key goal for industrial-scale production, as demonstrated by the use of permeabilized Alcaligenes faecalis cells for (R)-mandelic acid synthesis. researchgate.net

Table 1: Biocatalytic Methods for (R)-Aryl-Hydroxy Acid Synthesis

| Enzyme Class | Reaction Type | Key Advantage | Relevant Research Example |

|---|---|---|---|

| Nitrilase | Hydrolysis of Nitrile | Direct, one-step synthesis; high enantioselectivity. | Production of (R)-mandelic acid using Alcaligenes faecalis with >99.9% e.e. researchgate.net |

| Lipase/Esterase | Kinetic Resolution of Ester | Widely available and versatile enzymes. | Resolution of (R,S)-2-chloromandelic acid using Lipase AK. nih.gov |

| Dehydrogenase | Asymmetric Reduction of Ketone | Potential for 100% theoretical yield. | Enzymatic synthesis of mandelic acid analogues via ketone reduction. nih.gov |

Advanced Applications in Asymmetric Catalysis and Green Chemistry

The chiral nature of this compound makes it a valuable component in the field of asymmetric catalysis, where the goal is to create other chiral molecules with high selectivity. dntb.gov.ua

Emerging applications include its use as:

Chiral Ligands: this compound can be incorporated into more complex molecules that act as ligands for metal catalysts. These chiral ligands can direct the stereochemical outcome of a wide range of chemical reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov

Chiral Resolving Agents: It serves as an effective agent for separating racemic mixtures of other compounds, a crucial step in the production of many pharmaceuticals. nih.gov

Chiral Auxiliaries: When temporarily attached to a non-chiral molecule, it can guide a subsequent reaction to proceed asymmetrically, after which the auxiliary can be removed.

In green chemistry, the focus is on developing sustainable chemical processes. The biocatalytic production of this compound is itself a prime example of green chemistry. nih.gov Furthermore, using this compound as a building block can contribute to greener syntheses of complex molecules like pharmaceuticals, potentially reducing the number of steps, minimizing waste, and avoiding the use of toxic reagents. rsc.orgnih.gov Research into one-pot, multi-step syntheses that use organocatalysts to produce mandelic acid derivatives from simple aldehydes represents a significant step forward in this area. nih.gov

Expansion of Medicinal Applications to Other Therapeutic Areas

(R)-mandelic acid and its derivatives are crucial intermediates for a variety of pharmaceuticals, including semi-synthetic penicillins, cephalosporin (B10832234) antibiotics, antiobesity drugs, and antitumor agents. nih.govnih.govresearchgate.net The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Future research is actively exploring the potential of this compound-containing compounds in new therapeutic areas:

Antifungal Agents: Novel mandelic acid derivatives containing piperazine (B1678402) moieties have been designed and synthesized, showing significant activity against fungi like Monilinia fructicola, which affects stone fruits. nih.gov This suggests potential applications in agriculture and possibly in human antifungal treatments.

Neurological Disorders: While research is in early stages, derivatives of mandelic acid are being investigated for their potential in treating neurological disorders. ontosight.ai The specific properties of the fluorinated version could offer advantages in crossing the blood-brain barrier or interacting with specific neural receptors.

Antiviral Compounds: The core structure of mandelic acid is related to compounds that have shown inhibitory effects against viruses like HIV and herpes. nih.gov The development of fluorinated analogues for antiviral therapies is a logical extension of this research. Ribonucleoside analogues, critical for many antiviral drugs, are being synthesized using biocatalytic methods, a field where fluorinated building blocks could be incorporated. rsc.org

Development of Advanced Functional Materials and Biomaterials

The unique chemical structure of this compound makes it an attractive candidate for incorporation into advanced materials. The presence of a chiral center, a carboxylic acid group, a hydroxyl group, and a fluorinated aromatic ring allows for a variety of chemical modifications and interactions.

Emerging research directions include:

Chiral Polymers: Polymerizing this compound or its derivatives could lead to the creation of chiral polymers. These materials are of interest for applications in chiral chromatography (separating enantiomers), as sensors capable of distinguishing between chiral molecules, and in specialized optics.

Functional Biomaterials: Natural polymers are often used to create biomaterials for applications like drug delivery and tissue engineering. mdpi.com Incorporating this compound into biocompatible polymers like dextran (B179266) or hyaluronic acid could create materials with tailored properties. mdpi.comnih.gov For example, its inclusion could modify the material's hydrophobicity, degradation rate, or ability to interact with specific cells or proteins. The development of nanocomposites, such as those combining organic polymers with layered double hydroxides (LDHs), offers a platform for creating sophisticated drug delivery systems where fluorinated compounds could be integrated. nih.gov

Liquid Crystals: Chiral molecules are often used as dopants to induce helical structures in liquid crystal displays. The specific stereochemistry and dipolar properties of this compound derivatives could be harnessed in this field.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization. mi-6.co.jp These tools are increasingly being applied to challenges directly relevant to this compound.

Reaction Prediction and Optimization: ML models, such as graph neural networks and transformers, are being trained on vast datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. mi-6.co.jpnih.govarxiv.org For this compound, this means AI can be used to:

Predict the outcome of novel synthetic routes.

Optimize conditions for biocatalytic synthesis, maximizing yield and enantioselectivity. nih.gov

Identify the most plausible mechanistic pathways for complex reactions. nih.gov

Material Design and Property Prediction: AI can accelerate the discovery of new functional materials. By learning the relationships between chemical structure and material properties, ML models can screen virtual libraries of compounds to identify candidates with desired characteristics. For example, AI could be used to:

Predict the properties of polymers made from this compound derivatives before they are synthesized.

Design novel drug candidates based on the this compound scaffold with optimized binding affinity and pharmacokinetic properties. drugbank.com

Interpret complex data to guide the design of new fungicides or other bioactive agents. nih.gov